1H-Imidazole-2-carboxamide, 1-methyl-5-nitro-
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Overview
Description
1H-Imidazole-2-carboxamide, 1-methyl-5-nitro- is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-carboxamide, 1-methyl-5-nitro- typically involves the nitration of 1-methylimidazole followed by carboxamidation. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-2-carboxamide, 1-methyl-5-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1H-Imidazole-2-carboxamide, 1-methyl-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-carboxamide, 1-methyl-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 1-methyl-5-nitro-: Similar structure but lacks the carboxamide group.
1H-Imidazole-2-carboxamide: Similar structure but lacks the nitro group.
1H-Imidazole-2-carboxaldehyde, 1-methyl-: Similar structure but has an aldehyde group instead of a nitro group.
Uniqueness
1H-Imidazole-2-carboxamide, 1-methyl-5-nitro- is unique due to the presence of both the nitro and carboxamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1615-57-2 |
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Molecular Formula |
C5H6N4O3 |
Molecular Weight |
170.13 g/mol |
IUPAC Name |
1-methyl-5-nitroimidazole-2-carboxamide |
InChI |
InChI=1S/C5H6N4O3/c1-8-3(9(11)12)2-7-5(8)4(6)10/h2H,1H3,(H2,6,10) |
InChI Key |
RXJMREBMXCXGCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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